![molecular formula C18H15N B13914611 2-(6-methyl[1,1'-biphenyl]-3-yl)Pyridine](/img/structure/B13914611.png)
2-(6-methyl[1,1'-biphenyl]-3-yl)Pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-methyl[1,1’-biphenyl]-3-yl)Pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a biphenyl group, which includes a methyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl[1,1’-biphenyl]-3-yl)Pyridine can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction of 2-bromopyridine with 6-methyl-1,1’-biphenyl-3-boronic acid under Suzuki-Miyaura conditions. This reaction typically employs a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar cross-coupling reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, making it more cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-methyl[1,1’-biphenyl]-3-yl)Pyridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like NH3 or RSH in polar solvents such as ethanol or water.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, amines.
Substitution: Amino-pyridines, thio-pyridines.
Applications De Recherche Scientifique
2-(6-methyl[1,1’-biphenyl]-3-yl)Pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 2-(6-methyl[1,1’-biphenyl]-3-yl)Pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The biphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylpyridine: Lacks the methyl group and has different electronic properties.
2-(4-methylphenyl)pyridine: Methyl group is positioned differently, affecting its reactivity.
2-(3-biphenyl)pyridine: Similar structure but without the methyl substitution.
Uniqueness
2-(6-methyl[1,1’-biphenyl]-3-yl)Pyridine is unique due to the specific positioning of the methyl group on the biphenyl moiety, which can influence its chemical reactivity and interaction with biological targets. This structural feature may confer distinct advantages in terms of selectivity and potency in various applications .
Propriétés
Formule moléculaire |
C18H15N |
|---|---|
Poids moléculaire |
245.3 g/mol |
Nom IUPAC |
2-(4-methyl-3-phenylphenyl)pyridine |
InChI |
InChI=1S/C18H15N/c1-14-10-11-16(18-9-5-6-12-19-18)13-17(14)15-7-3-2-4-8-15/h2-13H,1H3 |
Clé InChI |
CJHUPTMBOXQDSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC=CC=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


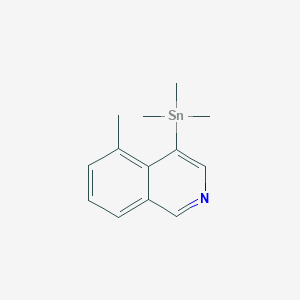
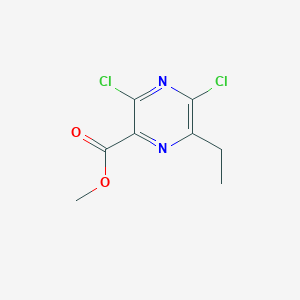
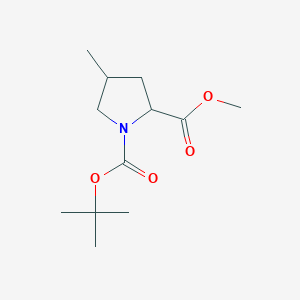
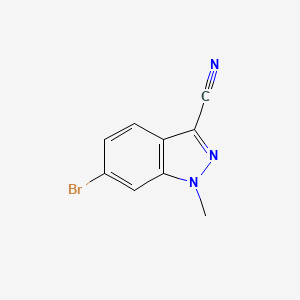
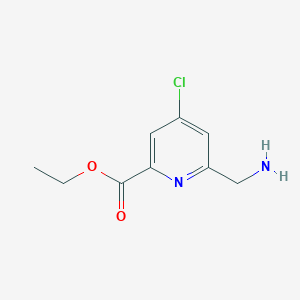
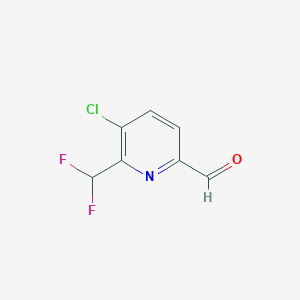
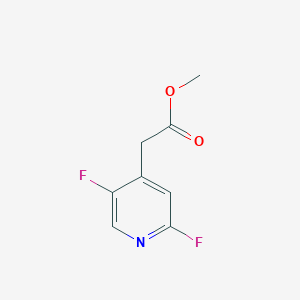
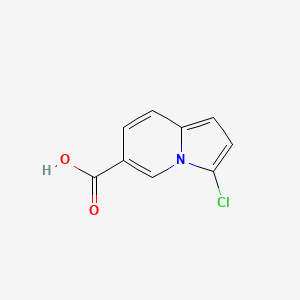

![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13914585.png)
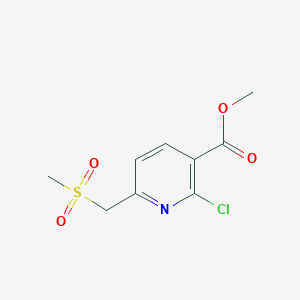
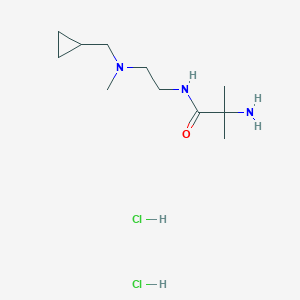
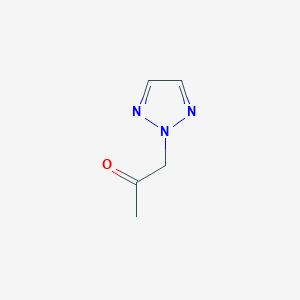
![1-[2-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13914608.png)
